molecular formula C16H14Br2 B6313686 5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene CAS No. 55705-28-7

5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene

Cat. No.: B6313686
CAS No.: 55705-28-7
M. Wt: 366.09 g/mol
InChI Key: KXFSVRWXMXPESI-UHFFFAOYSA-N
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Description

5,12-Dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene is a complex organic compound with the molecular formula C16H14Br2. This compound is characterized by its unique tricyclic structure, which includes two bromine atoms attached at the 5th and 12th positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Bromination: Introduction of bromine atoms into the precursor molecule.

    Cyclization: Formation of the tricyclic structure through cyclization reactions.

    Purification: Isolation and purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5,12-Dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

5,12-Dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene involves its interaction with specific molecular targets. The bromine atoms and the tricyclic structure play a crucial role in its reactivity and interactions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine atoms in 5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene imparts unique reactivity and properties compared to its analogs with different substituents. This makes it valuable for specific applications where bromine’s reactivity is advantageous.

Properties

IUPAC Name

5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2/c17-15-8-4-12-2-6-14-9-11(3-7-16(14)18)1-5-13(15)10-12/h3-4,7-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFSVRWXMXPESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CCC3=C(C=CC1=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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